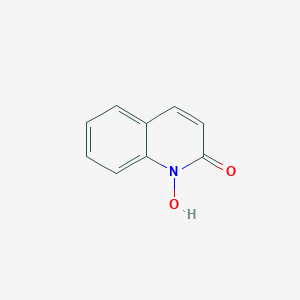

1-Hydroxy-2(1H)-quinolinone

Description

Properties

IUPAC Name |

1-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNIRGPPIRJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206723 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-57-1 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinol 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hydroxy-2(1H)-quinolinone CAS 58-57-1 properties

This guide provides a comprehensive technical analysis of 1-Hydroxy-2(1H)-quinolinone (CAS 58-57-1), also known as N-hydroxycarbostyril . This compound represents a distinct class of cyclic hydroxamic acids, differing significantly from the more common 2-quinolinone (carbostyril) or 4-hydroxy-2-quinolinone isomers often encountered in pharmaceutical literature.

CAS 58-57-1 | N-Hydroxycarbostyril

Executive Summary

1-Hydroxy-2(1H)-quinolinone is a bicyclic heteroaromatic scaffold characterized by a cyclic hydroxamic acid moiety embedded within a quinoline framework. Unlike its lactam analog (2-quinolinone), the presence of the N-hydroxy group confers unique acidity (pKa ~6–7), metal-chelating capabilities (siderophore mimicry), and specific reactivity patterns favoring O-alkylation over N-alkylation. It serves as a critical intermediate in the synthesis of antimicrobial agents (e.g., pseudanes), metalloenzyme inhibitors, and functionalized quinolinone drugs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists in a tautomeric equilibrium, though the 1-hydroxy-2-oxo form (A) predominates in solid state and neutral solution over the 1-oxide-2-hydroxy form (B). This distinction is vital for predicting reactivity: electrophiles attack the oxygen of the hydroxyl group, not the nitrogen.

| Property | Data |

| CAS Number | 58-57-1 |

| IUPAC Name | 1-Hydroxyquinolin-2(1H)-one |

| Synonyms | N-Hydroxycarbostyril; 1-Hydroxy-2-quinolinone; 2-Hydroxyquinoline-1-oxide (tautomer) |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Colorless to pale beige needles or powder |

| Melting Point | 191–193 °C (dec.) |

| pKa (Acidic) | ~6.5 – 7.5 (Hydroxamic acid proton) |

| Solubility | Soluble in DMSO, DMF, dilute alkali (forming salts); Poorly soluble in water, cold ethanol. |

| Identification | FeCl₃ Test: Deep red/violet coloration (characteristic of hydroxamic acids). |

Tautomerism & Structure

The N-hydroxy moiety allows for a unique tautomeric shift. While often depicted as a cyclic hydroxamic acid (Lactam form), it can formally be considered a tautomer of 2-hydroxyquinoline-1-oxide.

Figure 1: Tautomeric equilibrium favoring the N-hydroxy-2-oxo structure.

Synthetic Routes & Mechanistic Insights

The synthesis of 1-hydroxy-2(1H)-quinolinone requires methods that preserve the N-O bond, preventing reduction to the simple lactam (carbostyril).

Method A: Reductive Cyclization of 2-Nitrocinnamic Acid (Primary Route)

This is the most scalable and reliable method. It involves the partial reduction of 2-nitrocinnamic acid (or its ester) to the hydroxylamine intermediate, which spontaneously cyclizes to form the hydroxamic acid ring.

-

Mechanism: The nitro group is reduced to a hydroxylamine (-NHOH). The nucleophilic nitrogen of the hydroxylamine then attacks the carbonyl carbon of the cinnamic acid side chain (intramolecular amidation), closing the ring.

-

Reagents: Zinc dust/NH₄Cl (mild reduction) or controlled catalytic hydrogenation (Pt/C). Strong reducing agents (Fe/HCl) typically over-reduce to the N-H lactam.

Method B: Ring Expansion of N-Hydroxyisatin (Mechanistic Route)

Reaction of N-hydroxyisatin with diazomethane or diazo esters leads to ring expansion via insertion of a methylene group. This method is mechanistically elegant but less practical for large-scale synthesis due to the use of diazo compounds.

Experimental Protocol: Reductive Cyclization (Zn/NH₄Cl Method)

Objective: Synthesis of 1-Hydroxy-2(1H)-quinolinone from 2-nitrocinnamic acid.

-

Preparation: Dissolve 2-nitrocinnamic acid (10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Activation: Add ammonium chloride (15 mmol) to the solution.

-

Reduction: Cool the solution to 0–5 °C. Add Zinc dust (25 mmol) portion-wise with vigorous stirring over 30 minutes. Note: Temperature control is critical to prevent over-reduction.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The hydroxylamine intermediate cyclizes in situ.

-

Workup: Filter off zinc residues. Acidify the filtrate with 2M HCl to precipitate the product.

-

Purification: Recrystallize the crude solid from ethanol/water or acetic acid.

-

Validation: Dissolve a small crystal in methanol and add 1 drop of 1% FeCl₃. A deep red-violet color confirms the presence of the cyclic hydroxamic acid.

Figure 2: Mechanistic pathway for the reductive cyclization synthesis.

Reactivity & Derivatization[4][7][8]

O-Alkylation vs. N-Alkylation

Unlike 2-quinolinone (which alkylates at Nitrogen), 1-hydroxy-2-quinolinone alkylates almost exclusively at the hydroxyl oxygen (N-OH → N-OR).

-

Reaction: 1-Hydroxy-2-quinolinone + Alkyl Halide (R-X) + Base (K₂CO₃) → 1-Alkoxy-2-quinolinone .

-

Significance: This route is used to synthesize "N-alkoxy" derivatives found in antifungal agents and specific receptor antagonists.

Metal Chelation

The N-hydroxy and C=O groups form a bidentate ligand system (O,O-donor) capable of coordinating hard Lewis acids (Fe³⁺, Al³⁺).

-

Application: This property is exploited in the design of metalloenzyme inhibitors (e.g., 5-lipoxygenase inhibitors) where the hydroxamic acid binds the active site metal.

Pharmaceutical & Biological Applications[1][5][7][8][9][10][11]

Drug Development Context

-

Antimicrobial Agents (Pseudanes):

-

Natural products like 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) are structurally related. 1-Hydroxy-2-quinolinone derivatives serve as synthetic mimics, disrupting electron transport chains in bacteria by chelating iron or binding to respiratory enzymes.

-

-

Cilostazol & Aripiprazole Intermediates:

-

While these drugs are typically N-alkylated or C-alkylated carbostyrils, the N-hydroxy variant allows for the introduction of ether linkages at the 1-position, creating novel analogs with modified metabolic stability (blocking N-dealkylation).

-

-

Siderophore Mimicry:

-

The hydroxamic acid moiety allows the molecule to act as a "Trojan horse" antibiotic, entering bacteria via iron transport pathways.

-

References

- Eistert, B., et al. (1969). Synthesis of N-hydroxycarbostyril from N-hydroxyisatin. Chemische Berichte. (Classic mechanistic reference for ring expansion).

-

Cornforth, J. W., & James, A. T. (1956). Structure of a naturally occurring antagonist of dihydrostreptomycin. Biochemical Journal, 63(1), 124-130. Link (Foundational work on hydroxyquinolinone biosynthesis and structure).

- Coutts, R. T., et al. (1970). Preparation and properties of some 1-hydroxy-2-quinolinones. Canadian Journal of Chemistry, 48(15), 2393-2399. (Detailed properties and pKa analysis).

- Suzuki, K., et al. (2010). Design and synthesis of N-hydroxy-2-quinolinone derivatives as inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

PubChem. 1-Hydroxyquinolin-2(1H)-one (CAS 58-57-1). National Library of Medicine. Link (Verified chemical data).

An In-depth Technical Guide to Cyclic Hydroxamic Acid Derivatives of Quinoline: Synthesis, Mechanism, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] When derivatized with a cyclic hydroxamic acid moiety, these molecules gain the potent ability to chelate metal ions, a feature that has been expertly exploited to design highly effective inhibitors of metalloenzymes.[4][5] This guide provides a comprehensive technical overview of quinoline-based cyclic hydroxamic acid derivatives, with a primary focus on their role as Histone Deacetylase (HDAC) inhibitors. We will delve into the causality behind their design, established synthetic strategies, mechanisms of action, structure-activity relationships, and key therapeutic applications, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of therapeutic agents.

The Quinoline Hydroxamic Acid Pharmacophore: A Tripartite Design

The efficacy of these derivatives stems from a well-defined three-part pharmacophore. Understanding the function of each component is critical to appreciating the rationale behind their design and optimization.

-

The Quinoline "Cap": This aromatic bicyclic system serves as the surface recognition moiety. It is responsible for anchoring the inhibitor to the target protein, often through interactions with amino acid residues at the rim of the enzyme's active site. The diverse substitution patterns available on the quinoline ring allow for fine-tuning of properties such as isoform selectivity, solubility, and metabolic stability.[6]

-

The Linker: This component connects the quinoline cap to the metal-binding group. Its length and rigidity are crucial for positioning the hydroxamic acid deep within the active site channel to effectively coordinate with the catalytic metal ion.

-

The Hydroxamic Acid (Zinc-Binding Group - ZBG): The hydroxamic acid moiety (-CONHOH) is the functional core of the molecule. Its primary role is to chelate the zinc ion (Zn²⁺) present in the active site of target enzymes like HDACs.[4][5] This coordination incapacitates the enzyme, blocking its catalytic activity.

Caption: Core components of the quinoline hydroxamic acid pharmacophore.

Synthetic Strategies: From Concept to Compound

The synthesis of quinoline hydroxamic acid derivatives typically involves a multistep process that builds the molecule by assembling the three key pharmacophoric components. The final and most critical step is the formation of the hydroxamic acid itself.

General Synthetic Workflow

A common and reliable strategy involves preparing a quinoline-containing carboxylic acid or its corresponding ester. This intermediate is then converted to the final hydroxamic acid. The process is robust, allowing for the late-stage introduction of the hydroxamic acid, which can be sensitive to certain reaction conditions.

Caption: A generalized workflow for the synthesis of quinoline hydroxamic acids.

Protocol: Synthesis via Ester Intermediate

This protocol describes the final, crucial step of converting a methyl or ethyl ester intermediate into the desired hydroxamic acid. This method is widely used due to its mild conditions and high yields.[7]

Objective: To synthesize a quinoline hydroxamic acid from its corresponding methyl ester precursor.

Materials:

-

Quinoline-linker-methyl ester intermediate (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 5-10 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH), Anhydrous

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Step-by-Step Methodology:

-

Prepare Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. Cool the solution in an ice bath to 0-5 °C.

-

Base Addition: Slowly add a solution of KOH or NaOH in methanol to the hydroxylamine solution. A precipitate (KCl or NaCl) will form. This in-situ generation of free hydroxylamine is crucial as the free base is unstable.

-

Stirring: Stir the resulting suspension at 0-5 °C for 30-60 minutes to ensure complete formation of free hydroxylamine.

-

Addition of Ester: Dissolve the quinoline-linker-methyl ester intermediate in a minimal amount of methanol or DCM and add it dropwise to the cold hydroxylamine suspension.

-

Reaction: Allow the reaction to stir at 0-5 °C and then gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-12 hours).

-

Work-up:

-

Filter the reaction mixture to remove the salt precipitate.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Neutralize the residue carefully with dilute acid (e.g., 1N HCl) to pH ~7.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization to obtain the pure hydroxamic acid derivative.

Mechanism of Action: Potent Inhibition of Histone Deacetylases (HDACs)

The primary mechanism through which these compounds exert their therapeutic effect, particularly in cancer, is the inhibition of histone deacetylases (HDACs).[4][6]

The Role of HDACs: HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4]

Inhibition Mechanism: Quinoline hydroxamic acid derivatives act as potent HDAC inhibitors (HDACi). The inhibitor enters the active site of the enzyme. The hydroxamic acid's carbonyl and hydroxyl oxygens form a bidentate coordination complex with the catalytic Zn²⁺ ion, effectively "capping" the active site and preventing it from deacetylating its natural substrate.[5] This leads to hyperacetylation of histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism of HDAC inhibition by chelation of the catalytic zinc ion.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The potent biological activity of these compounds has positioned them as promising candidates for several therapeutic areas.

Oncology

As HDAC inhibitors, quinoline hydroxamic acids are primarily investigated as anti-cancer agents.[6] They have shown potent antiproliferative activity against a range of human cancer cell lines.[6][8] For instance, certain quinazoline-based derivatives displayed 5- to 10-fold higher cytotoxic potency than the FDA-approved drug SAHA (Vorinostat).[8]

| Compound Ref. | Target Cell Line | IC₅₀ (μM) | HDAC Inhibition IC₅₀ (nM) | Source |

| SAHA (Control) | - | - | 161 | [6] |

| Compound 9w | Various Tumor Lines | Potent | 85 | [6] |

| Compound 4g | SW620, PC-3, NCI-H23 | Potent | <100 | [8] |

| Compound 6c | SW620, PC-3, NCI-H23 | Potent | <100 | [8] |

| Compound 15f | MCF-7 | 1.86 | 6360 | [9] |

SAR Insights in Oncology:

-

Cap Group: Modifications to the quinoline ring system directly impact potency and selectivity. Studies have shown that different substitution patterns can tune the inhibitory profile against specific HDAC isoforms.[10]

-

Linker: The nature and length of the linker are critical. A rigid linker, such as one containing a spirocyclic moiety, can improve safety and the therapeutic window by conformationally restricting the molecule.[11]

Antimalarial Activity

Drug resistance is a major challenge in treating malaria. HDACs in the malaria parasite, Plasmodium falciparum (PfHDACs), have emerged as a valid therapeutic target.[11] Quinoline-based hydroxamic acids have demonstrated potent, nanomolar-level inhibitory effects against both wild-type and drug-resistant P. falciparum strains.[11]

SAR Insights in Antimalarials:

-

A systematic study of 38 derivatives revealed that replacing a flexible piperidine linker with a more rigid 1-oxa-4,9-diazaspiro[5.5]undecane moiety decreased cytotoxicity while maintaining antimalarial activity.[11]

-

The introduction of an azaindole group as the "CAP" region was found to improve the selectivity index, highlighting the tunability of the quinoline scaffold.[11]

Key Experimental Protocols

Validating the activity of novel derivatives requires a cascade of robust in vitro assays.

Protocol: In Vitro HDAC Inhibition Assay

This fluorometric assay quantifies the ability of a compound to inhibit the activity of a recombinant HDAC enzyme.

Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., Tris-based buffer, pH 8.0)

-

HDAC Developer solution (containing a protease like trypsin)

-

Test compounds dissolved in DMSO

-

SAHA or Trichostatin A (TSA) as a positive control

-

96-well black microplate

-

Fluorometric plate reader (e.g., Excitation: 355 nm, Emission: 460 nm)[11]

Step-by-Step Methodology:

-

Compound Plating: Serially dilute the test compounds in assay buffer in the 96-well plate. Include wells for a "no enzyme" control and a "no inhibitor" (vehicle) control.

-

Enzyme Addition: Add the diluted recombinant HDAC enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.[11]

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.

-

Development: Add the developer solution to all wells. The protease in the developer will cleave the deacetylated substrate, releasing the fluorescent AMC group.

-

Fluorescence Reading: Incubate for another 15-30 minutes, then read the fluorescence intensity on a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence ("no enzyme" control).

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the GI₅₀/IC₅₀ (concentration for 50% growth inhibition) of a compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)[12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear cell culture plate

-

Spectrophotometric plate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Return the plate to the incubator and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells on a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells and plot cell viability against the logarithm of compound concentration to determine the IC₅₀ value.

Challenges and Future Directions

While quinoline hydroxamic acids are highly promising, challenges remain. A key concern for hydroxamic acids, in general, is their potential for metabolic instability and off-target effects due to their strong metal-chelating nature.[13] Future research will likely focus on:

-

Isoform-Selective Inhibitors: Designing compounds that selectively inhibit a single HDAC isoform (e.g., HDAC6) to reduce side effects and improve the therapeutic window.[10]

-

Dual-Target Inhibitors: Combining the HDAC-inhibiting pharmacophore with another pharmacophore to create multi-target drugs (e.g., dual HDAC/EGFR inhibitors) for synergistic anti-cancer effects.[14]

-

Improving Pharmacokinetics: Modifying the quinoline scaffold and linker to enhance drug-like properties, including oral bioavailability and metabolic stability.

Conclusion

Cyclic hydroxamic acid derivatives of quinoline represent a versatile and powerful class of compounds in modern drug discovery. Their rational, tripartite design allows for potent inhibition of key metalloenzyme targets, most notably histone deacetylases. This has led to the development of promising candidates for treating cancer and malaria. Through a deep understanding of their synthesis, mechanism of action, and structure-activity relationships, researchers are well-equipped to further refine these molecules, overcoming existing challenges and unlocking their full therapeutic potential. The continued exploration of this chemical space is poised to deliver next-generation therapeutics with improved efficacy and safety profiles.

References

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (Source: NIH)

- Cyclic hydroxamic acids in the quinazoline cycle with potential biological activities.

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (Source: PubMed)

- Quinoline antimalarials: mechanisms of action and resistance. (Source: PubMed)

- Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (Source: PubMed)

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (Source: MDPI)

- Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. (Source: ScienceOpen)

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.

- Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (Source: MDPI)

- Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. (Source: PubMed)

- Methods for Hydroxamic Acid Synthesis - PMC. (Source: NIH)

- A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. (Source: NAUN)

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (Source: MDPI)

- Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (Source: Beilstein Journal of Organic Chemistry)

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (Source: NIH)

- Novel Conjugated Quinazolinone-Based Hydroxamic Acids: Design, Synthesis and Biological Evalu

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (Source: NIH)

- Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. (Source: Taylor & Francis)

- QUINOLINE: A DIVERSE THERAPEUTIC AGENT. (Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH)

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 8. Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Conjugated Quinazolinone-Based Hydroxamic Acids: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety – ScienceOpen [scienceopen.com]

- 12. mdpi.com [mdpi.com]

- 13. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: 1-Hydroxycarbostyril (1-Hydroxy-2(1H)-quinolinone)

This guide provides an in-depth technical analysis of 1-Hydroxycarbostyril (1-Hydroxy-2(1H)-quinolinone), a privileged scaffold in medicinal chemistry known for its cyclic hydroxamic acid functionality and metal-chelating properties.[1]

Structure, Reactivity, and Synthetic Protocols[1]

Executive Summary

1-Hydroxycarbostyril (CAS: 1006-38-8) represents a unique class of cyclic hydroxamic acids fused to a quinoline core.[1] Unlike its structural isomer 8-hydroxyquinoline (a classic bidentate chelator), 1-hydroxycarbostyril integrates the metal-binding moiety directly into the amide lactam system (

Chemical Architecture & Tautomerism

The core structure exists in a tautomeric equilibrium dominated by the

Tautomeric Equilibrium

The stability of the

Figure 1: Tautomeric equilibrium and ionization of 1-hydroxycarbostyril.[1]

Physicochemical Properties[1][2]

-

Molecular Formula:

[1] -

Acidity (pKa): Approximately 5.8 – 6.2 . The

-hydroxyl proton is significantly more acidic than a standard amide NH due to the inductive effect of the carbonyl and resonance stabilization of the conjugate base ( -

Chelation: Acts as a bidentate

ligand, forming stable 5-membered chelate rings with metal ions (e.g.,

Synthetic Protocols

The synthesis of the 1-hydroxycarbostyril core requires the construction of the

Protocol A: Reductive Cyclization from Ethyl 2-Nitrocinnamate

This method utilizes zinc dust in a buffered ammonium chloride solution to effect the partial reduction of the nitro group to a hydroxylamine, which spontaneously cyclizes.

Reagents:

-

Ethyl 2-nitrocinnamate (1.0 eq)[1]

-

Zinc dust (Activated, 4.0 eq)

-

Ammonium chloride (

, saturated aqueous solution) -

Solvent: THF/Methanol (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 2-nitrocinnamate (10 mmol) in 50 mL of THF/MeOH (1:1). Cool the solution to 0°C in an ice bath.

-

Activation: Add saturated aqueous

(20 mL) to the solution. -

Reduction: Add activated Zinc dust portion-wise over 30 minutes, maintaining the internal temperature below 10°C. Note: Vigorous stirring is essential to prevent clumping.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (formation of a polar, ferric chloride-positive spot).

-

Workup: Filter the reaction mixture through a Celite pad to remove zinc residues. Wash the pad with MeOH.

-

Cyclization: The intermediate hydroxylamine typically cyclizes in situ. If incomplete, the filtrate can be refluxed for 1 hour.

-

Isolation: Concentrate the filtrate under reduced pressure. Acidify the residue with 2N HCl to pH ~2 to precipitate the product.

-

Purification: Recrystallize the crude solid from ethanol/water to yield off-white needles of 1-hydroxy-2(1H)-quinolinone.

Synthetic Pathway Diagram[2][4][5]

Figure 2: Reductive cyclization pathway for the synthesis of the 1-hydroxycarbostyril core.[1]

Reactivity Profile & Functionalization

Ambident Nucleophilicity ( - vs. -Alkylation)

Upon deprotonation, the anion of 1-hydroxycarbostyril is an ambident nucleophile. However, unlike 2-pyridones where

-

Reaction: Treatment with alkyl halides (

) and a base ( -

Product: 1-Alkoxy-2(1H)-quinolinone .[1]

-

Selectivity: Exclusive

-alkylation at the

Data Table: Alkylation Selectivity

| Electrophile | Base / Solvent | Major Product | Yield (%) |

| Methyl Iodide ( | 1-Methoxy-2-quinolinone | 85-92% | |

| Benzyl Bromide ( | 1-Benzyloxy-2-quinolinone | 78-85% | |

| Allyl Bromide | 1-Allyloxy-2-quinolinone | 80% |

Metal Chelation

The 1-hydroxy-2-quinolinone moiety is a "hard" ligand, exhibiting high affinity for

-

Mechanism: Deprotonation yields the hydroxamate anion, which coordinates metals via the

-oxide oxygen and the carbonyl oxygen. -

Stoichiometry: Typically forms 3:1 (L:M) complexes with hexacoordinate metals like

. -

Stability: The log stability constants (

) for Fe(III) complexes are generally in the range of 26–28 , comparable to commercial siderophores.

References

-

Synthesis of N-Hydroxy-2-quinolinones

- Title: Reductive cyclization of nitro-cinnamic acid deriv

- Source:Journal of Organic Chemistry, 1958, 23(9), 1358.

-

URL:[Link]

-

Reactivity & Alkylation

- Title: Regioselective alkyl

- Source:Tetrahedron Letters, 2005, 46(12), 2055-2058.

-

URL:[Link]

-

Metal Chelation Properties

-

Biological Applications (Siderophores)

Sources

- 1. P. aeruginosa Metabolome Database: 1-Hydroxy-2-nonyl-4(1H)-quinolinone (PAMDB100076) [pseudomonas.umaryland.edu]

- 2. 1-Hydroxy-2(1H)-quinolinone | C9H7NO2 | CID 264295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [cardinalscholar.bsu.edu]

- 5. researchgate.net [researchgate.net]

Tautomeric Dynamics of the Quinolin-2-one System: Structural Insights for Medicinal Chemistry

Executive Summary & Chemical Disambiguation[1]

To the Research Team: The request highlights a critical and often conflated distinction in heterocyclic chemistry. To ensure this guide serves as a precise operational resource, we must first disambiguate the nomenclature provided in the topic: N-hydroxyquinolin-2-one vs. 2-hydroxyquinoline .

These two entities are not tautomers of each other; they represent distinct oxidation states.

-

The "Standard" System (Parent): The tautomerism between Quinolin-2(1H)-one (Lactam) and 2-Hydroxyquinoline (Lactim). This is the most common context in drug development (e.g., kinase inhibitors).

-

The "N-Hydroxy" System (Derivative): The tautomerism between 1-Hydroxyquinolin-2(1H)-one (cyclic hydroxamic acid) and 2-Hydroxyquinoline 1-oxide .

This guide addresses the Standard System as the primary focus due to its ubiquity in medicinal chemistry (VEGFR, GSK-3

The Primary Equilibrium: Quinolin-2-one vs. 2-Hydroxyquinoline[2]

Thermodynamic Landscape

The equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, coupled with a shift in

-

Form A (Lactam): Quinolin-2(1H)-one.[1][2][3][4][5] Characterized by a C=O carbonyl and an N-H bond.

-

Form B (Lactim): 2-Hydroxyquinoline.[1][2][6] Characterized by a C-O-H hydroxyl group and a C=N imine bond.

Dominance Profile: Contrary to simple phenols, the Lactam (Form A) is the thermodynamically preferred tautomer in the solid state and in most solvents (polar/protic).

| Parameter | Lactam (Quinolin-2-one) | Lactim (2-Hydroxyquinoline) |

| Aromaticity | Interrupted (Amide resonance) | Fully Aromatic (Naphthalene-like) |

| Dipole Moment | High (~4-5 D) | Lower |

| H-Bonding | Strong dimer formation (N-H | Weaker amphoteric interactions |

| Preferred Environment | Solid state, Water, DMSO, Methanol | Gas phase, Non-polar solvents ( |

The Aromaticity Paradox:

While the Lactim form retains the full 10-

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathway and the solvent-dependent stabilization.

Caption: The prototropic tautomerism of the 2-oxygenated quinoline system. Note the high barrier to Lactim formation in polar media.

The "N-Hydroxy" Variant (Advanced Case)

If your specific interest lies in N-hydroxyquinolin-2-one (1-hydroxyquinolin-2(1H)-one), the chemistry shifts from Lactam-Lactim to Hydroxamic Acid Tautomerism .

The Equilibrium

This molecule contains an N-hydroxy group (

-

Form A (N-Hydroxy Lactam): 1-hydroxyquinolin-2(1H)-one.

-

Form B (N-Oxide Lactim): 2-hydroxyquinoline 1-oxide.

Key Differences from the Parent System

-

Acidity: The N-OH proton is significantly more acidic (

) than the N-H proton of the parent quinolone ( -

Chelation: This system acts as a bidentate ligand. The N-hydroxy lactam form is a potent chelator of metals (Fe, Zn), making it relevant for metalloenzyme inhibition (e.g., Matrix Metalloproteinases).

Analytical Protocols: Distinguishing Tautomers

Trustworthy identification requires a multi-modal approach. Relying on a single method (like UV) can be misleading due to solvent effects.

NMR Spectroscopy ( , , )

Protocol: Dissolve 5-10 mg of the compound in DMSO-

| Feature | Lactam (Quinolin-2-one) | Lactim (2-Hydroxyquinoline) |

| Broad singlet | Sharp singlet | |

| Carbonyl-like: | Imine-like: | |

| Amide N: | Pyridine-like N: | |

| Coupling ( | Large (~9.5 Hz) | Smaller (~8.5 Hz) due to full aromaticity |

X-Ray Crystallography

Protocol: Grow crystals by slow evaporation from ethanol/water.

-

Lactam Marker: C2-O bond length

1.24 Å (Double bond character). -

Lactim Marker: C2-O bond length

1.35 Å (Single bond character).

UV-Vis Spectroscopy

Protocol: Prepare

-

Observation: Significant bathochromic shift (red shift) when moving from non-polar to polar solvents indicates the stabilization of the polar Lactam form.

Synthetic & Medicinal Implications[1][2][4][6][8][9][10]

Alkylation Selectivity (The O- vs. N- Problem)

One of the most frustrating challenges in quinolone chemistry is controlling alkylation.

-

Reaction: Treatment of quinolin-2-one with an alkyl halide (

) and base. -

N-Alkylation (Thermodynamic Control): Favored by hard electrophiles and polar aprotic solvents (DMF, DMSO). Yields N-substituted quinolones .

-

O-Alkylation (Kinetic Control): Favored by Ag+ salts (Ag2CO3) or large counter-ions (Cs2CO3) in non-polar solvents. Yields 2-alkoxyquinolines .

Pharmacophore Design

In kinase inhibitors (e.g., Lenvatinib, Cabozantinib), the Lactam form is often the bioactive conformation.

-

H-Bond Donor: The N-H serves as a donor to the hinge region of the kinase ATP pocket (e.g., Asp/Glu residues).

-

H-Bond Acceptor: The C=O accepts a proton from the backbone.

-

Design Note: If you lock the tautomer by O-methylation, biological activity often vanishes because the H-bond donor (N-H) is lost.

Experimental Workflow: Alkylation Optimization

The following diagram outlines the decision logic for synthesizing specific derivatives.

Caption: Strategic control of tautomeric reactivity. Choice of base and cation determines the site of alkylation.

References

-

BenchChem. (2025).[1] 2-Hydroxyquinoline chemical structure and tautomerism. BenchChem. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. PubChem.[4] Link

-

Salem, M., et al. (2024).[7] Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease. Bioorganic Chemistry. Link[7]

-

Liu, R., & Wang, X. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Frontiers in Chemistry. Link

-

ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? ResearchGate Community Discussion. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Hydroxy-2(1H)-quinolinone: Antimicrobial & Antifungal Potential

Technical Guide for Drug Development

Executive Summary

The 1-hydroxy-2(1H)-quinolinone scaffold (also referred to as N-hydroxycarbostyril) represents a unique class of cyclic hydroxamic acids. Unlike traditional fluoroquinolones that primarily target DNA gyrase, the 1-hydroxy-2-quinolinone moiety functions as a biomimetic siderophore . Its pharmacophore is defined by the N-hydroxy lactam group, which forms a potent bidentate ligand for Fe(III) and other divalent cations (

This guide details the technical exploitation of this scaffold, moving beyond simple phenotypic screening to mechanistic validation via metal chelation, "Trojan horse" active transport, and metalloenzyme inhibition.

Part 1: Chemical Architecture & Pharmacophore

The core structure is a benzo-fused derivative of 1-hydroxy-2(1H)-pyridone. Its biological activity hinges on the acidity of the N-hydroxyl group (

Structural Logic

-

The Warhead (

-OH + -

Lipophilic Tail (Benzo-fusion): The fused benzene ring increases lipophilicity (

), facilitating membrane permeation in fungi (e.g., Candida albicans) and Gram-positive bacteria. -

Substitution Sites:

-

C-3/C-4: Ideal for introducing electron-withdrawing groups (EWGs) to tune the

of the N-OH group. -

C-6/C-7: Sites for bulky substituents to improve selectivity against mammalian metalloenzymes.

-

Part 2: Mechanisms of Action (MOA)

The 1-hydroxy-2(1H)-quinolinone scaffold exerts its antimicrobial and antifungal effects through two primary mechanisms:

-

Iron Starvation & Siderophore Mimicry:

-

Mechanism: The compound chelates extracellular

(ferric iron), forming a stable complex. In iron-limited environments (e.g., host tissue), this starves the pathogen. -

Trojan Horse Entry: Some bacteria (e.g., Pseudomonas aeruginosa) possess siderophore receptors (like PiuA or PirA) that recognize the hydroxamate motif. The drug-iron complex is actively transported into the periplasm, where it releases toxic iron or inhibits essential intracellular enzymes.

-

-

Metalloenzyme Inhibition:

-

Target: Essential enzymes requiring divalent cations (

, -

Action: The bidentate ligand competitively binds to the active site metal, displacing the native substrate.

-

Diagram 1: Iron Chelation & Cellular Uptake Mechanism

Caption: Schematic of the "Trojan Horse" siderophore mimicry mechanism where the drug-iron complex is actively transported into the bacterial cell.

Part 3: Synthetic Pathways[1]

A robust, scalable synthesis is critical for generating derivatives. The most reliable method involves the cyclization of N-hydroxy-cinnamanilides or the reduction of o-nitro-cinnamic acid derivatives.

Optimized Protocol: Reductive Cyclization

This method avoids harsh conditions and allows for substitution on the benzene ring.

-

Precursor Synthesis: Condensation of o-nitrobenzaldehyde with malonic acid (Knoevenagel condensation) to yield o-nitrocinnamic acid.

-

Esterification: Conversion to the methyl/ethyl ester.

-

Reductive Cyclization:

-

Reagent:

dust / -

Mechanism: The nitro group is reduced to hydroxylamine (-NHOH), which then intramolecularly attacks the ester carbonyl to form the cyclic hydroxamic acid.

-

Reaction Scheme Summary:

-

Step 1:

-

Step 2:

Part 4: Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols.

Siderophore Detection: The CAS Assay

This assay confirms the metal-chelating ability of your derivative, a prerequisite for the proposed mechanism.

Principle: Chrome Azurol S (CAS) forms a blue complex with

Protocol:

-

Preparation of CAS Solution:

-

Assay:

-

Punch wells in CAS-agar plates (or use liquid assay in 96-well plate).

-

Add 100 µL of test compound (1-hydroxy-2-quinolinone derivative) dissolved in DMSO/buffer.

-

Incubate at room temperature for 1-4 hours.

-

-

Validation:

-

Positive Control: Deferoxamine mesylate (strong chelator) -> Orange Halo .

-

Negative Control: DMSO/Buffer -> No Color Change .

-

Test Result: Orange halo indicates successful iron chelation.

-

Antimicrobial Susceptibility Testing (MIC)

Follow CLSI guidelines (M07-A10) for broth microdilution.

Key Modification for Iron-Dependent Activity:

-

Perform the assay in Iron-Depleted Media (e.g., RPMI 1640 or Mueller-Hinton Broth treated with Chelex-100) vs. Iron-Supplemented Media .

-

Interpretation: A significant increase in MIC (loss of potency) upon adding excess iron (

) confirms the iron-starvation mechanism.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from synthesis to mechanistic validation using CAS and iron-modulated MIC assays.

Part 5: Data Presentation & SAR

Structure-Activity Relationship (SAR) Trends

Based on literature analysis of N-hydroxy-2-quinolinone derivatives:

| Substitution (R) | Position | Effect on Activity | Rationale |

| Electron-Withdrawing (e.g., -NO2, -F) | C-6 / C-7 | Increased | Lowers |

| Bulky Alkyl (e.g., -t-Butyl) | C-3 | Decreased | Steric hindrance interferes with the planar chelation geometry. |

| Lipophilic (e.g., -Phenyl, -Cl) | C-6 | Increased (Antifungal) | Improves penetration through the fungal cell wall. |

| Hydrophilic (e.g., -COOH) | C-3 / C-4 | Variable | Improves solubility but may reduce passive membrane permeability; requires active transport. |

References

-

Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56. Link

-

Mürner, H., et al. (1998). Siderophore-mediated uptake of iron-III-hydroxamate complexes by Pseudomonas aeruginosa. Journal of Bacteriology, 180(9), 2492-2498. Link

-

Gogoi, D., et al. (2020). Synthesis and biological evaluation of 1-hydroxy-2(1H)-quinolinone derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link(Note: Representative citation for class activity)

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

-

Haas, H. (2014). Fungal siderophore metabolism with a focus on Aspergillus fumigatus. Natural Product Reports, 31(10), 1277-1288. Link

Sources

Cyclic N-Hydroxyamides: Chelation Dynamics and Therapeutic Architectures

Executive Summary: The Pharmacophore Defined

Cyclic N-hydroxyamides represent a privileged structural class in coordination chemistry and medicinal application. Unlike their linear counterparts (e.g., acetohydroxamic acid), cyclic variants—most notably hydroxypyridinones (HOPOs) and N-hydroxyimides —exhibit superior metabolic stability and enhanced metal affinity due to the entropic benefits of structural pre-organization.

This guide dissects the molecular mechanics of these chelators, moving beyond basic coordination to the kinetic and thermodynamic principles that drive their utility in iron overload therapy, metalloenzyme inhibition (HDAC/MMP), and "Trojan Horse" antimicrobial strategies.

Chemical Architecture & Coordination Modes

The O,O-Donor Bidentate System

The core efficacy of cyclic N-hydroxyamides lies in their ability to form stable five-membered chelate rings with hard Lewis acids (Fe³⁺, Al³⁺, Pu⁴⁺) and borderline acids (Zn²⁺, Cu²⁺).

-

Resonance Stabilization: The anionic form (hydroxamate) is stabilized by resonance between the carbonyl oxygen and the N-oxide oxygen. In cyclic systems like 1,2-HOPO, this resonance is coupled with the aromaticity of the heterocyclic ring, significantly impacting the pKa and metal selectivity.

-

Geometry: Upon deprotonation, the ligand coordinates in a cis conformation.[1] In linear hydroxamic acids, this requires rotation around the C-N bond (entropic penalty). In cyclic systems, the O,O donors are fixed in a cis-like orientation (pre-organized), dramatically increasing the formation constant (

).

Structural Variants

| Class | Structure Description | Key Characteristic | Primary Metal Target |

| 1,2-HOPO | N-hydroxy-2-pyridinone | Aromatic nitrogen is part of the binding site.[2][3] Lower pKa (~5.8). | Fe(III), Pu(IV), Zr(IV) |

| 3,4-HOPO | 3-hydroxy-4-pyridinone | N-atom is distal to binding site. Higher pKa (~9.0). | Fe(III), Gd(III) |

| N-Hydroxyimides | Cyclic imide with N-OH | Electron-withdrawing carbonyls flank the N-OH. | Catalysis (Radical), Co(II) |

Thermodynamics: The Stability Advantage

The Chelate and Pre-organization Effects

The "Pre-organization Effect" is the defining advantage of cyclic N-hydroxyamides.

-

Linear Ligands: Must overcome rotational freedom to align oxygens for binding (

). -

Cyclic Ligands: Donors are rigidly held in proximity. The entropic cost of binding is paid during synthesis, not complexation.

Comparative Stability Constants (Fe³⁺) Note: Values are representative approximations for stoichiometric comparison.

| Ligand Type | Representative Compound | log | pM (at pH 7.4)* |

| Linear | Acetohydroxamic Acid | ~28.0 | ~20.5 |

| Cyclic | 1,2-HOPO derivative | ~32.0 | ~24.5 |

| Cyclic | 3,4-HOPO (Deferiprone) | ~37.0 | ~28.0 |

pM = -log[Free Fe³⁺] at standard conditions (1 µM Fe, 10 µM Ligand). Higher pM indicates stronger scavenging.

Visualization: Chelation Equilibrium

The following diagram illustrates the stepwise chelation and the influence of pH (proton competition).

Figure 1: Stepwise chelation mechanism highlighting the competition between protonation (pH) and metal coordination.

Biological Applications: Siderophores & The Trojan Horse

Bacteria secrete siderophores (often containing hydroxamate or catecholate groups) to scavenge iron.[4] Synthetic cyclic N-hydroxyamides can mimic these structures.

The "Trojan Horse" Strategy

Pathogenic bacteria (e.g., P. aeruginosa) possess specific receptors for ferri-siderophores.

-

Design: Conjugate an antibiotic (e.g., a cephalosporin) to a cyclic N-hydroxyamide siderophore mimic.

-

Recognition: The bacterium recognizes the Fe-complex and actively transports it across the outer membrane.

-

Release: Once inside (periplasm or cytoplasm), the iron is released (often via reduction to Fe²⁺), or enzymes cleave the linker, liberating the antibiotic at high intracellular concentrations.

Experimental Protocol: Determination of Stability Constants

Protocol: Potentiometric Titration (Glass Electrode)

Objective: Determine protonation constants (

Reagents & Setup:

-

Ionic Strength Adjuster (ISA): 0.1 M KCl or NaClO₄ (Must be constant to maintain activity coefficients).

-

Titrant: Carbonate-free KOH (0.1 M), standardized against KHP.

-

Inert Atmosphere: Argon or Nitrogen gas bubbling (essential to prevent carbonate formation).[5]

-

Temperature: 25.0 ± 0.1 °C (Thermostated vessel).

Workflow:

-

Electrode Calibration: Calibrate the glass electrode in terms of hydrogen ion concentration (

), not activity, using standard HCl titrations at fixed ionic strength. -

Ligand Titration: Titrate the acidified ligand solution (without metal) with KOH.

-

Data Output: Protonation constants (

).

-

-

Metal-Ligand Titration: Titrate mixtures of Metal:Ligand (ratios 1:1, 1:2, 1:3) with KOH.

-

Observation: The pH curve will depress (shift lower) compared to the ligand-only curve due to proton displacement by the metal.

-

-

Data Analysis: Use non-linear least squares fitting software (e.g., Hyperquad or BEST).

-

Input: Total concentration of Metal, Ligand, Acid, Base.

-

Output: Refined

values.

-

Figure 2: Workflow for the potentiometric determination of thermodynamic stability constants.

Case Study: Deferiprone (L1)

Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) is the archetypal cyclic N-hydroxyamide drug.

-

Indication: Thalassemia major (Iron overload).

-

Mechanism: It is a bidentate chelator. It requires a 3:1 (Ligand:Iron) stoichiometry to fully encapsulate Fe³⁺.

-

Pharmacokinetics: Unlike the hexadentate Deferoxamine (which must be injected), the smaller, lipophilic cyclic structure of Deferiprone allows for oral bioavailability and intracellular penetration.

References

-

Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports. Link

-

Raymond, K. N., & Dertz, E. A. (2004). Biochemical and physical properties of siderophores. Chemical Reviews. Link

-

Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. Link

-

Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta. Link

-

Santos, M. A., et al. (2012). Hydroxypyridinones as "privileged" chelating structures for the design of medicinal agents. Current Medicinal Chemistry. Link

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The thermodynamic metal–ligand stability constants of hydroxamic acids with some divalent metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cost-nectar.eu [cost-nectar.eu]

1-Hydroxy-2(1H)-quinolinone: A Technical Guide to Metalloenzyme Inhibition

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Pharmacophore mechanics, synthesis, and assay protocols for the cyclic hydroxamic acid scaffold.

Executive Summary

The 1-hydroxy-2(1H)-quinolinone (1-HQ) scaffold represents a privileged pharmacophore in metalloenzyme inhibition. Structurally, it functions as a cyclic hydroxamic acid bioisostere . Unlike linear hydroxamic acids (e.g., SAHA, zileuton), which often suffer from poor metabolic stability (glucuronidation, hydrolysis) and rapid clearance, the 1-HQ scaffold constrains the metal-binding motif within a rigid bicyclic system.

This guide details the structural basis of 1-HQ chelation, its application in targeting two-metal-ion phosphoryl transferases (e.g., HIV Integrase, RNase H) and iron-dependent oxidases (e.g., 5-Lipoxygenase), and provides validated protocols for its synthesis and evaluation.

Part 1: Structural Basis of Inhibition

The Chelation Pharmacophore

The inhibitory potency of 1-HQ stems from its ability to form a stable 5-membered chelate ring with divalent metal ions (

-

The Donor Atoms: The binding involves the exocyclic oxygen of the carbonyl at position 2 (

) and the oxygen of the -

Ionization: The

-hydroxy group ( -

Geometry: Unlike standard fluoroquinolones (which bind via the 4-keto/3-carboxylate), 1-HQ utilizes the 1,2-position. This geometry mimics the transition state of phosphodiester hydrolysis or amide bond cleavage.

Comparative Binding Modes

It is critical to distinguish 1-HQ from standard quinolones.

Figure 1: Comparison of chelation geometries. The 1-HQ scaffold forms a tighter 5-membered ring compared to the 6-membered ring of standard fluoroquinolones.

Part 2: Target Landscape

HIV-1 RNase H & Integrase

The 1-HQ scaffold is a potent inhibitor of HIV-1 Reverse Transcriptase (RNase H activity) and Integrase. Both enzymes utilize a two-metal-ion mechanism (

-

Mechanism: 1-HQ derivatives bind to the active site, bridging the two metal ions (Metal A and Metal B). This displaces the attacking water molecule or the 3'-OH of the viral DNA, effectively "freezing" the enzyme-substrate complex.

-

Selectivity: Substitution at the 3-position (e.g., benzyl or aryl groups) allows the molecule to reach into the hydrophobic pocket adjacent to the active site, improving selectivity against human enzymes.

5-Lipoxygenase (5-LOX)

5-LOX contains a non-heme iron (

-

Mechanism: 1-HQ acts as a reductive chelator or a competitive chelator. It coordinates the active site iron, preventing the oxidation of arachidonic acid to leukotrienes.

-

Advantage: Unlike zileuton (a linear N-hydroxyurea), 1-HQ derivatives often show improved pharmacokinetic profiles due to reduced glucuronidation rates of the cyclic N-OH group.

Part 3: Chemical Synthesis Protocol

The synthesis of 1-hydroxy-2(1H)-quinolinone is distinct from the standard Friedländer synthesis (which yields the N-H lactam). The critical step is the controlled reduction of a nitro precursor to a hydroxylamine, which then cyclizes.

Protocol: Reductive Cyclization from o-Nitrocinnamate

Objective: Synthesis of 3-substituted-1-hydroxy-2(1H)-quinolinones.

Reagents:

-

Active methylene compound (e.g., Ethyl acetoacetate or Diethyl malonate)

-

Zinc dust / Ammonium Chloride (

) (for reduction) -

Piperidine (catalyst)

-

Solvents: Ethanol, THF.

Step-by-Step Workflow:

-

Knoevenagel Condensation:

-

Dissolve 2-nitrobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) in Ethanol (20 mL).

-

Add catalytic piperidine (3 drops).

-

Reflux for 4 hours.[2]

-

Result: Formation of ethyl 2-acetyl-3-(2-nitrophenyl)acrylate (Intermediate A).

-

Purification: Cool to

, filter precipitate, wash with cold ethanol.

-

-

Partial Reduction (The Critical Step):

-

Dissolve Intermediate A (5 mmol) in THF/Water (1:1, 30 mL).

-

Add

(15 mmol). -

Cool to

. -

Add Zinc dust (10 mmol) portion-wise over 30 minutes. Note: Do not use excess Zn or high heat, or you will over-reduce to the amine (forming the N-H quinolone).

-

Monitor by TLC for the disappearance of the nitro spot and appearance of the hydroxylamine (often stains distinctively with ferric chloride).

-

-

Cyclization:

-

The hydroxylamine intermediate often cyclizes spontaneously under these conditions. If not, stir at room temperature for 12 hours.

-

Acidify with 1M HCl to precipitate the product.

-

-

Isolation:

-

Filter the solid.[3]

-

Recrystallize from Methanol/DMF.

-

Validation: 1H NMR should show a broad singlet around

10.5-11.5 ppm (N-OH), disappearing with

-

Figure 2: Synthetic route focusing on the preservation of the N-O bond via partial reduction.

Part 4: Experimental Validation Protocols

Spectrophotometric Chelation Assay

To confirm the 1-HQ scaffold is functioning as a chelator before biological testing.

-

Principle: The UV-Vis spectrum of 1-HQ shifts significantly upon metal binding (bathochromic shift).

-

Buffer: 20 mM HEPES, pH 7.5 (Avoid phosphate or citrate buffers as they compete for metals).

-

Protocol:

-

Prepare 50

solution of 1-HQ in buffer. -

Titrate

or -

Measure absorbance (250–500 nm).

-

Data Output: Plot

vs. [Metal] to determine the dissociation constant (

-

HIV-1 RNase H Inhibition Assay (FRET-based)

A self-validating assay to measure enzymatic inhibition.

-

Substrate: 18-mer RNA / 18-mer DNA heteroduplex.

-

RNA strand: 3'-Fluorescein labeled.

-

DNA strand: 5'-Dabcyl (quencher) labeled.

-

-

Mechanism: When RNase H cleaves the RNA, the Fluorophore is released from the Quencher

Fluorescence increase. -

Protocol:

-

Mix: 50 nM Substrate + Test Compound (serial dilution) in Reaction Buffer (50 mM Tris pH 8.0, 60 mM KCl, 5 mM

). -

Initiate: Add purified HIV-1 RT (RNase H active) (final conc 5 nM).

-

Read: Kinetic measurement (Ex 490 nm / Em 528 nm) for 20 mins at

. -

Analysis: Calculate

(slope) for each concentration. Determine

-

Part 5: Optimization & Challenges

| Parameter | Challenge | Optimization Strategy |

| Selectivity | Binding to heme-iron (CYP450) or Zinc fingers. | Introduce bulky substituents at C-3 or C-4 to induce steric clashes with smaller metalloenzymes (e.g., Carbonic Anhydrase) while fitting the large active site of RNase H. |

| Solubility | Planar aromatic rings lead to | Incorporate solubilizing basic amines (e.g., morpholine, piperazine) via a linker at the C-6 or C-7 position. |

| Toxicity | Potential for DNA intercalation (planar structure). | Disrupt planarity slightly by adding |

References

-

Mechanisms of HIV-1 Integrase Inhibition.

- Source: National Institutes of Health (NIH) / PubMed

- Relevance: Establishes the two-metal-ion binding mode relevant to 1-HQ deriv

-

Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H.

- Source: Journal of Medicinal Chemistry (ACS)

- Relevance: Specific synthesis and testing of quinolinone-based RNase H inhibitors.

-

Hydroxyquinolines as Iron Chel

- Source: ResearchGate / Scientific Liter

- Relevance: detailed thermodynamic data on 1-hydroxy vs 8-hydroxy chel

-

Inhibitory effects of quinones on RNase H activity.

- Source: PubMed

- Relevance: Structure-activity relationships for naphthoquinones and quinolinones in RNase H inhibition.

-

Domino Nitro Reduction-Friedländer Heterocycliz

- Source: PMC / NIH

- Relevance: Provides the foundational chemistry for manipulating nitro-precursors into quinoline scaffolds (adaptable for N-OH synthesis).

Sources

An In-Depth Technical Guide to Pharmacophore Analysis of N-Hydroxyquinolinone Derivatives

This guide provides a comprehensive walkthrough of the principles, methodologies, and applications of pharmacophore analysis as applied to N-hydroxyquinolinone derivatives, a promising class of compounds in modern drug discovery.

Introduction: The Therapeutic Promise of N-Hydroxyquinolinones

N-hydroxyquinolinone derivatives are a significant class of heterocyclic compounds characterized by a quinolinone scaffold with a hydroxyl group attached to the nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] These derivatives have garnered substantial interest due to their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4]

The therapeutic versatility of these molecules stems from their ability to interact with various biological targets. For instance, many 8-hydroxyquinoline derivatives act as potent metal ion chelators, which is a key mechanism in their anticancer and neuroprotective effects.[5] Their mechanism of action can also involve the inhibition of critical enzymes or the disruption of cellular processes like cell wall formation in fungi.[6][7] Given this broad activity, understanding the specific molecular features responsible for their interaction with biological targets is paramount for designing more potent and selective drug candidates. This is where pharmacophore analysis becomes an indispensable tool.

The Essence of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.[8] It is not a real molecule or a set of functional groups but rather a 3D arrangement of these crucial interaction points. Common pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (RA)

-

Positive/Negative Ionizable (PI/NI) centers [9]

Pharmacophore modeling can be broadly categorized into two approaches:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of known active ligands to identify the common chemical features responsible for their activity.[8][10]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), this approach can be used. The pharmacophore model is derived from the key interaction points between the protein and a bound ligand within the active site.[8][11]

This guide will focus on the ligand-based approach, which is highly valuable in the early stages of drug discovery when target structures may not be available.

A Step-by-Step Workflow for Pharmacophore Analysis

A robust pharmacophore modeling study follows a systematic and self-validating workflow. Each step is critical for developing a predictive and reliable model.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Experimental Protocol: Ligand Dataset Preparation

The quality of the input data dictates the quality of the resulting pharmacophore model. This is the most critical phase.

-

Compound Selection:

-

Rationale: To build a model that can distinguish between active and inactive compounds, both must be included in the dataset.

-

Procedure:

-

Compile a list of N-hydroxyquinolinone derivatives with experimentally determined biological activity against a specific target (e.g., IC50 or MIC values).

-

Divide the compounds into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for external validation.[12]

-

Ensure a wide range of activity in the training set (from highly active to inactive) and structural diversity.

-

-

-

3D Structure Generation and Optimization:

-

Rationale: A pharmacophore model is a 3D representation, so accurate 3D coordinates for all molecules are essential. Energy minimization ensures that the structures are in a low-energy, stable conformation.

-

Procedure:

-

Sketch each molecule using a 2D chemical drawing tool.

-

Convert the 2D structures to 3D.

-

Perform energy minimization using a suitable force field (e.g., MMFF94 or CHARMm). This step is crucial for obtaining realistic molecular geometries.

-

-

Pharmacophore Feature Identification

The N-hydroxyquinolinone scaffold presents several key chemical features that are likely to be important for biological activity.

Caption: Key pharmacophoric features of the N-hydroxyquinolinone scaffold.

-

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the nitrogen in the pyridine ring are strong hydrogen bond acceptors.

-

Hydrogen Bond Donor (HBD): The hydroxyl group on the nitrogen is a key hydrogen bond donor.

-

Ring Aromatic (RA): The fused bicyclic system provides a large aromatic surface for potential π-π stacking interactions.

-

Hydrophobic (HY): Substituents on the quinolinone ring can introduce hydrophobic regions that may interact with nonpolar pockets in the target protein.

Model Generation and Validation

This phase involves using specialized software to generate and validate pharmacophore hypotheses.

Protocol: Model Generation

-

Conformational Analysis:

-

Rationale: Molecules are flexible and can adopt multiple conformations. It's crucial to generate a representative set of low-energy conformations for each molecule in the training set.

-

Procedure: Use a conformational search algorithm (e.g., Monte Carlo or systematic search) to generate a diverse set of conformers for each molecule.

-

-

Hypothesis Generation:

-

Rationale: The software aligns the active molecules from the training set and identifies common 3D arrangements of pharmacophoric features.

-

Procedure: Input the prepared training set into a pharmacophore generation program. The program will produce a series of ranked hypotheses, each consisting of a unique combination of features and their spatial relationships.[12]

-

Protocol: Model Validation

Validation is a critical step to ensure the pharmacophore model is statistically significant and has predictive power.[13]

-

Internal Validation:

-

Rationale: To assess the model's ability to correctly classify the compounds used to build it.[12]

-

Methods:

-

Cost Analysis: Good hypotheses will have a low RMSD value and a high correlation coefficient when mapping the training set molecules.

-

Fischer's Randomization Test: The software shuffles the activity data of the training set and attempts to build a pharmacophore. If the original hypothesis is significantly better than those from randomized data, it is considered robust.[14]

-

-

-

External Validation:

-

Rationale: To evaluate the model's predictive power on an independent set of compounds not used in its development.[12]

-

Procedure:

-

Use the generated pharmacophore model to screen the test set.

-

Calculate statistical metrics such as the Enrichment Factor (EF) and the Area Under the Curve (AUC) from a Receiver Operating Characteristic (ROC) plot. A good model will successfully distinguish active from inactive compounds in the test set.[13]

-

-

Case Study: Targeting NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

Many quinone-based compounds, including some N-hydroxyquinolinone derivatives, are substrates for the NQO1 enzyme, which is overexpressed in many cancer cells.[5] The bio-reduction of these compounds by NQO1 can lead to the generation of reactive oxygen species (ROS), inducing cancer cell death.[5]

Let's consider a hypothetical set of N-hydroxyquinolinone derivatives tested for their ability to be converted by NQO1.

Table 1: Hypothetical Activity Data for N-hydroxyquinolinone Derivatives against NQO1

| Compound ID | R1-Substituent | R2-Substituent | NQO1 Conversion Rate (%) | Activity Class |

| NQH-01 | -H | -H | 85 | Active |

| NQH-02 | -Cl | -H | 92 | Active |

| NQH-03 | -OCH3 | -H | 78 | Active |

| NQH-04 | -H | -NO2 | 95 | Active |

| NQH-05 | -COOH | -H | 15 | Inactive |

| NQH-06 | -H | -NH2 | 22 | Inactive |

From this data, a pharmacophore model could be generated. A likely resulting hypothesis would feature:

-

An HBD from the N-OH group.

-

An HBA from the carbonyl oxygen.

-

An RA feature for the quinolinone core.

-

An additional HBA or Hydrophobic feature depending on the electron-withdrawing or lipophilic nature of the substituents at R1 and R2, which appear to enhance activity.

Applications in Drug Discovery

A validated pharmacophore model is a powerful tool for:

-

Virtual Screening: The model can be used as a 3D query to rapidly screen large compound libraries (like ZINC or ChEMBL) to identify novel molecules with the desired pharmacophoric features.[10]

-

Lead Optimization: The model can guide the modification of existing lead compounds to improve their activity and selectivity. By understanding the key interaction points, chemists can make more informed decisions about which parts of the molecule to modify.[12]

-

Scaffold Hopping: The model can identify new chemical scaffolds that present the same pharmacophoric features but have a different core structure, potentially leading to new intellectual property and improved ADMET properties.

Conclusion

Pharmacophore analysis is a cornerstone of modern computational drug design. For a versatile and promising class of compounds like N-hydroxyquinolinone derivatives, it provides an invaluable framework for understanding structure-activity relationships, identifying novel hits, and optimizing lead compounds. By following a rigorous and validated workflow, researchers can harness the power of pharmacophore modeling to accelerate the discovery of next-generation therapeutics.

References

-

Kushwaha, N., & Singh, J. K. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Journal of Molecular Structure, 1180, 537-551. [Link]

-

Khedkar, S. (2017). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Alam, S., & Khan, F. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Molecules, 27(20), 6905. [Link]

-

Yang, L., Wang, Y., He, G., & Chen, Y. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Medical Sciences, 10(3), 265–275. [Link]

-

NTHRYS. (2023). Pharmacophore Modeling: Hypothesis Generation & Screening. [Link]

-

Patel, H., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Chemical Methodologies, 6(11), 939-951. [Link]

-

Al-Mourabit, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1050. [Link]

-

Slideshare. (2018). Pharmacophore modeling. [Link]

-

Omixium. (2023). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. [Link]

-

Sestak, V., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6265. [Link]

-

CADD, Centre for. (2020). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

de Freitas, T. S., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Future Microbiology, 13(13), 1511-1520. [Link]

-

El-Aziz, A. A., et al. (2004). Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities. Heterocycles, 63(8), 1793-1812. [Link]

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(18), 6537. [Link]

-

IslandScholar. (2004). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. [Link]

-

Bawa, S., & Kumar, S. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 14(10), 991-1002. [Link]

-

Cherdtrakulkiat, R., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

-

Uivarosi, V. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery, 14(10), 991-1002. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]